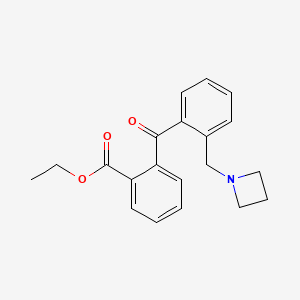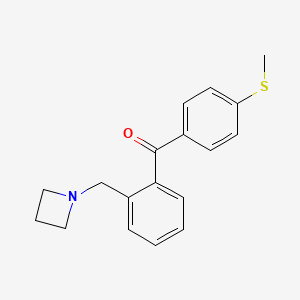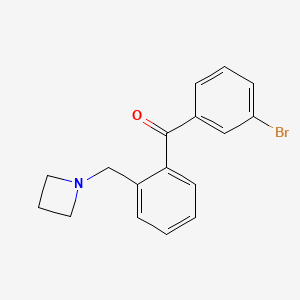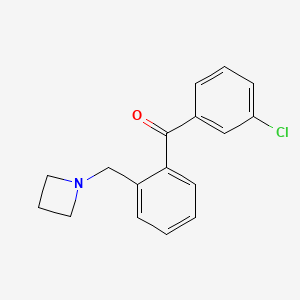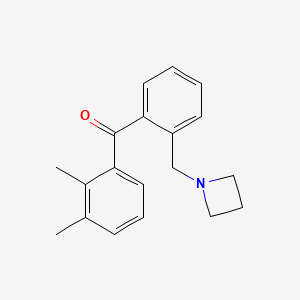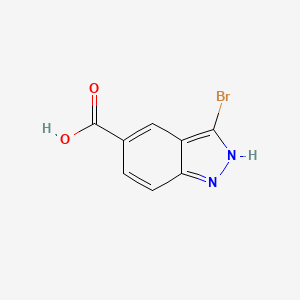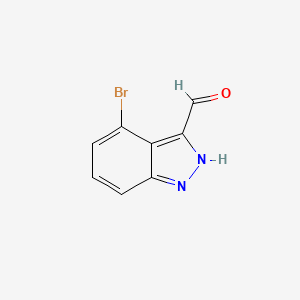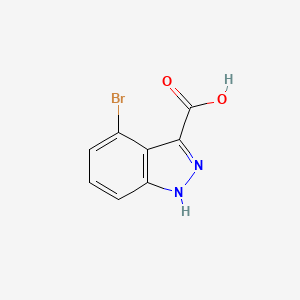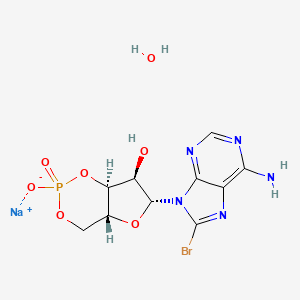
8-Bromoadénosine 3',5'-monophosphate de sodium, sel de monohydrate
Vue d'ensemble
Description
8-Bromoadenosine 3’,5’-cyclic monophosphate sodium salt monohydrate is a brominated cyclic mononucleotide. It is a cell-permeable analog of cyclic adenosine monophosphate (cAMP) that is resistant to hydrolysis by phosphodiesterases. This compound is widely used in biochemical research due to its ability to activate protein kinase A and modulate various cellular processes .
Applications De Recherche Scientifique
8-Bromoadenosine 3’,5’-cyclic monophosphate sodium salt monohydrate is extensively used in scientific research due to its ability to mimic endogenous cAMP and activate protein kinase A. Its applications include:
Chemistry: Used as a tool to study cyclic nucleotide signaling pathways and enzyme activation.
Biology: Employed in cell culture studies to investigate cell growth, differentiation, and apoptosis.
Medicine: Utilized in research on cancer, cardiovascular diseases, and neurological disorders to understand the role of cAMP signaling.
Industry: Applied in the development of pharmaceuticals and biochemical assays .
Mécanisme D'action
Target of Action
The primary target of 8-Bromoadenosine 3’,5’-cyclic monophosphate sodium salt monohydrate, also known as 7K8E6IY5RV, is Protein Kinase A (PKA) . PKA is a key enzyme in the cyclic AMP (cAMP) signaling pathway, which regulates numerous cellular responses such as cell division and metabolism .
Mode of Action
This compound is a cell-permeable cAMP analog . It has a greater resistance to hydrolysis by phosphodiesterases than cAMP, making it more stable and long-acting . Upon entering the cell, it activates PKA . The activation of PKA leads to the phosphorylation of various target proteins, initiating a cascade of events within the cell .
Biochemical Pathways
The activation of PKA affects multiple biochemical pathways. For instance, it can inhibit cell growth and decrease cell proliferation . It also promotes cell differentiation and can induce apoptosis (programmed cell death) .
Pharmacokinetics
Its cell-permeable nature suggests that it can readily cross cell membranes . Its resistance to phosphodiesterases implies that it has a longer half-life than cAMP .
Result of Action
The activation of PKA by this compound leads to a variety of cellular effects. It inhibits growth and decreases proliferation, potentially slowing the progression of diseases characterized by rapid cell growth . It also increases cell differentiation, which can contribute to the maturation and specialization of cells . Furthermore, it can induce apoptosis, a process that may be beneficial in conditions where the elimination of certain cells is desirable .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8-Bromoadenosine 3’,5’-cyclic monophosphate sodium salt monohydrate is synthesized through the bromination of adenosine 3’,5’-cyclic monophosphate. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the 8-position of the adenine ring .
Industrial Production Methods: Industrial production of this compound involves large-scale bromination reactions followed by purification processes such as crystallization or chromatography to obtain the desired product with high purity. The compound is then converted to its sodium salt form and hydrated to achieve the monohydrate state .
Types of Reactions:
Oxidation: 8-Bromoadenosine 3’,5’-cyclic monophosphate sodium salt monohydrate can undergo oxidation reactions, although these are less common in typical research applications.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine atom, leading to the formation of various derivatives
Common Reagents and Conditions:
Bromine or Brominating Agents: Used for the initial bromination step.
Nucleophiles: Employed in substitution reactions to replace the bromine atom with other functional groups.
Major Products:
Comparaison Avec Des Composés Similaires
Adenosine 3’,5’-cyclic monophosphate (cAMP): The natural analog of 8-Bromoadenosine 3’,5’-cyclic monophosphate sodium salt monohydrate.
8-Bromoguanosine 3’,5’-cyclic monophosphate sodium salt: Another brominated cyclic nucleotide with similar properties
Uniqueness: 8-Bromoadenosine 3’,5’-cyclic monophosphate sodium salt monohydrate is unique due to its enhanced resistance to hydrolysis by phosphodiesterases compared to natural cAMP. This property makes it a valuable tool for studying prolonged cAMP signaling in various biological systems .
Propriétés
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN5O6P.Na.H2O/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6;;/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14);;1H2/q;+1;/p-1/t3-,5-,6-,9-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDDEXWQQLBWNV-LGVAUZIVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5NaO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635662 | |
| Record name | Sodium (4aR,6R,7R,7aS)-6-(6-amino-8-bromo-9H-purin-9-yl)-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123334-12-3 | |
| Record name | 8-Bromo cyclic AMP sodium salt, monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123334123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium (4aR,6R,7R,7aS)-6-(6-amino-8-bromo-9H-purin-9-yl)-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-BROMO-CYCLIC AMP SODIUM MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K8E6IY5RV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




